N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1396794-81-2
VCID: VC4348122
InChI: InChI=1S/C15H17N3O5/c1-9-7-12(18-23-9)17-14(20)13(19)16-8-15(21,10-4-5-10)11-3-2-6-22-11/h2-3,6-7,10,21H,4-5,8H2,1H3,(H,16,19)(H,17,18,20)
SMILES: CC1=CC(=NO1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Molecular Formula: C15H17N3O5
Molecular Weight: 319.317

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

CAS No.: 1396794-81-2

Cat. No.: VC4348122

Molecular Formula: C15H17N3O5

Molecular Weight: 319.317

* For research use only. Not for human or veterinary use.

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide - 1396794-81-2

Specification

CAS No. 1396794-81-2
Molecular Formula C15H17N3O5
Molecular Weight 319.317
IUPAC Name N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Standard InChI InChI=1S/C15H17N3O5/c1-9-7-12(18-23-9)17-14(20)13(19)16-8-15(21,10-4-5-10)11-3-2-6-22-11/h2-3,6-7,10,21H,4-5,8H2,1H3,(H,16,19)(H,17,18,20)
Standard InChI Key YGWBMLVYULOBBI-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CO3)O

Introduction

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. Its unique molecular structure incorporates functional groups such as a furan ring, a cyclopropyl group, and an isoxazole moiety, which are known for their significant roles in medicinal chemistry and pharmacology.

Synthesis

The synthesis of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves several key steps:

  • Starting Materials:

    • A furan derivative

    • Cyclopropane-containing reagents

    • Isoxazole intermediates

  • Reaction Steps:

    • Formation of the hydroxyethyl intermediate through alkylation.

    • Coupling of the oxalamide backbone with the isoxazole moiety.

  • Characterization:

    • Thin-Layer Chromatography (TLC) is used to monitor reaction progress.

    • The final product is confirmed using NMR and MS to verify molecular structure and purity.

Potential Applications

This compound has potential applications in medicinal chemistry due to its structural features:

  • Pharmacological Potential:

    • The furan ring and isoxazole group are often found in biologically active molecules, suggesting potential therapeutic uses.

  • Drug Design:

    • The combination of polar functional groups and hydrophobic moieties may allow it to interact with biological targets like enzymes or receptors.

  • Chemical Reactivity:

    • The compound may serve as a precursor for further modifications to optimize biological activity.

Analytical Data

The compound's structural confirmation relies on advanced analytical techniques:

TechniquePurpose
1H NMRIdentifies hydrogen environments in the molecule.
13C NMRConfirms carbon framework connectivity.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.

These methods ensure the synthesized product matches theoretical expectations.

Challenges and Limitations

While promising, there are some challenges associated with this compound:

  • Stability Issues:

    • The furan ring may undergo oxidation under certain conditions.

  • Synthetic Complexity:

    • Multi-step synthesis requires precise control over reaction conditions to achieve high yields.

  • Limited Data Availability:

    • Further experimental studies are required to explore its full pharmacological profile.

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